physicochemical properties of 1-Cyclopropyl-3-nitrobenzene
physicochemical properties of 1-Cyclopropyl-3-nitrobenzene
An In-depth Technical Guide to the Physicochemical Properties of 1-Cyclopropyl-3-nitrobenzene
Abstract
This technical guide provides a comprehensive examination of the , a molecule of significant interest to researchers in synthetic chemistry and drug development. This document moves beyond a simple recitation of data, offering instead a foundational understanding of how the compound's unique molecular architecture—the interplay between a strained cyclopropyl ring and an electron-withdrawing nitroaromatic system—dictates its physical characteristics, spectroscopic signature, and chemical reactivity. We present a synthesis of experimental data and validated computational predictions, detail robust protocols for empirical property determination, and discuss the practical implications of these properties for its application as a synthetic building block. This guide is structured to provide not just data, but actionable insights for the laboratory professional.
Molecular Architecture and Foundational Identifiers
The defining characteristic of 1-Cyclopropyl-3-nitrobenzene is the covalent linkage of two electronically distinct moieties: the cyclopropyl group and the nitrobenzene ring. The cyclopropyl substituent, due to its inherent ring strain, possesses significant s-character in its C-H bonds and p-character in its C-C bonds, allowing it to engage in conjugation with the aromatic system. This electronic contribution, coupled with the strong electron-withdrawing nature of the meta-positioned nitro group, establishes a unique electronic landscape that governs the molecule's reactivity and physical behavior.
-
Molecular Formula: C₉H₉NO₂
-
Molecular Weight: 163.17 g/mol
-
CAS Number: 236553-73-6
-
Canonical SMILES: C1CC1C2=CC(=CC=C2)[O-]
-
InChI Key: AWHWGFMAAKXNTA-UHFFFAOYSA-N
Core Physicochemical Properties: A Tabulated Summary
For rapid assessment and comparative analysis, the key physicochemical properties are summarized below. This table integrates experimentally verified data with high-quality computational predictions from established algorithms, providing a holistic view of the compound's profile.
| Property | Value | Data Type | Source/Method |
| Melting Point | 33 - 36 °C | Experimental | Literature Data |
| Boiling Point | 258.9 ± 25.0 °C (at 760 mmHg) | Predicted | Advanced Computational Modeling |
| Density | 1.18 ± 0.1 g/cm³ | Predicted | Advanced Computational Modeling |
| LogP (Octanol/Water Partition Coeff.) | 2.8 | Predicted | XLogP3 Algorithm |
| Topological Polar Surface Area (TPSA) | 45.8 Ų | Predicted | Computational Analysis |
| pKa (most acidic) | 1.16 ± 0.70 | Predicted | Advanced Computational Modeling |
Protocols for Empirical Verification
Scientific integrity demands that predicted data be verifiable through empirical methods. The following protocols describe standard, self-validating laboratory procedures for determining critical physicochemical properties.
Melting Point Determination via Differential Scanning Calorimetry (DSC)
Causality Behind Method Choice: DSC is selected over traditional capillary methods for its superior accuracy, small sample requirement, and ability to provide additional thermodynamic data (e.g., enthalpy of fusion). The sharpness of the resulting endotherm serves as an intrinsic indicator of sample purity, a self-validating feature essential for characterizing new chemical entities. A pure compound will exhibit a sharp, well-defined peak.[1][2][3]
Step-by-Step Methodology:
-
Calibration: Calibrate the DSC instrument using high-purity indium and zinc standards.
-
Sample Preparation: Accurately weigh 2-4 mg of 1-Cyclopropyl-3-nitrobenzene into a hermetically sealed aluminum DSC pan. An empty, sealed pan is used as the reference.
-
Instrument Programming:
-
Equilibration: Set the initial temperature to 20°C and hold for 2 minutes to ensure thermal stability.
-
Heating Ramp: Increase the temperature at a linear rate of 10°C/min up to 60°C. This rate provides a good balance between resolution and experimental efficiency.
-
Atmosphere: Utilize a dry nitrogen purge gas at a flow rate of 50 mL/min to create an inert environment, preventing any oxidative processes.
-
-
Data Analysis: The melting point is determined as the onset temperature of the endothermic event on the resulting thermogram. The integrated area of this peak corresponds to the enthalpy of fusion.
Aqueous Solubility Determination via the Shake-Flask Method (OECD 105)
Causality Behind Method Choice: The shake-flask method is the gold-standard for determining aqueous solubility due to its direct measurement of a saturated solution at equilibrium.[4] This protocol is crucial for drug development professionals, as aqueous solubility is a primary determinant of a compound's bioavailability.
Workflow for Solubility Determination:
Caption: Workflow for the OECD 105 shake-flask solubility protocol.
Spectroscopic & Chromatographic Profile
Structural confirmation and purity assessment are non-negotiable aspects of chemical characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to be highly characteristic. The aromatic region will display complex splitting patterns consistent with a 1,3-disubstituted benzene ring. The strong deshielding effect of the nitro group will shift adjacent protons downfield. The cyclopropyl protons will appear as a set of multiplets in the upfield region (typically 0.5-1.5 ppm), a hallmark of this strained ring system.
-
¹³C NMR: The carbon spectrum will show nine distinct resonances. The carbon atom directly attached to the nitro group (C-3) will be significantly deshielded and appear far downfield. The carbon attached to the cyclopropyl group (C-1) and the remaining aromatic carbons will have chemical shifts dictated by the combined electronic effects of the two substituents. The aliphatic carbons of the cyclopropyl ring will appear in the upfield region.
Purity and Identity Confirmation via HPLC-MS
Causality Behind Method Choice: The combination of High-Performance Liquid Chromatography (HPLC) with Mass Spectrometry (MS) provides orthogonal data for unambiguous compound verification. HPLC confirms the sample's purity by separating it from any impurities, while MS provides the exact mass of the eluting compound, confirming its molecular formula.
Illustrative HPLC-MS Method Protocol:
-
System: A reverse-phase HPLC system coupled to an electrospray ionization mass spectrometer (ESI-MS).
-
Column: C18 stationary phase (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Elution:
-
Start at 10% B, hold for 0.5 min.
-
Ramp to 95% B over 4.0 min.
-
Hold at 95% B for 1.0 min.
-
Return to 10% B and re-equilibrate for 1.5 min.
-
-
Flow Rate: 0.4 mL/min.
-
Detection (MS): Positive ion mode, scanning a mass range of m/z 100-500. The expected [M+H]⁺ ion for 1-Cyclopropyl-3-nitrobenzene is m/z 164.07.
Reactivity Insights and Synthetic Utility
The chemical behavior of 1-Cyclopropyl-3-nitrobenzene is a direct consequence of its structure.
-
Electrophilic Aromatic Substitution: The nitro group is a powerful deactivating group and a meta-director. The cyclopropyl group is generally considered an ortho-, para-director. The combined influence makes positions 4, 6 (ortho/para to the cyclopropyl group and meta to the nitro group) the most likely sites for further electrophilic substitution, though the overall reactivity of the ring is significantly reduced compared to benzene.
-
Reduction of the Nitro Group: The nitro group is readily reduced to an aniline (1-Cyclopropyl-3-aminobenzene) using standard conditions (e.g., H₂/Pd-C, SnCl₂/HCl). This transformation is synthetically crucial, as it installs a versatile amino handle, opening up a vast chemical space for derivatization through amide couplings, sulfonamide formations, and other reactions central to the synthesis of bioactive molecules. The cyclopropyl moiety is known to enhance metabolic stability and fine-tune physicochemical properties in drug candidates, making this compound a valuable starting material.[5][6][7]
References
-
University of Calgary. (n.d.). Melting Point Determination. Retrieved from [Link]
-
BYJU'S. (2019, November 13). Determination Of Melting Point Of An Organic Compound. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Physics-Based Solubility Prediction for Organic Molecules. PMC. Retrieved from [Link]
-
University of California, Davis. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]
-
Saja Abdulhussein. (n.d.). EXPERIMENT (3). Determination of the melting point. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, June 29). 8: Identification of Unknowns (Experiment). Retrieved from [Link]
-
Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds. Retrieved from [Link]
-
SSERC. (n.d.). Melting point determination. Retrieved from [Link]
-
Purdue University. (n.d.). Experiment 1: Melting-point Determinations. Retrieved from [Link]
-
PubChem. (n.d.). 1-Cyclopropyl-4-nitrobenzene. Retrieved from [Link]
-
CAS Common Chemistry. (n.d.). 1-Cyclopropyl-4-nitrobenzene. Retrieved from [Link]
-
PubChem. (n.d.). 1-Cyclopropyl-2-nitrobenzene. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Benzene, 1-cyclopropyl-3-methyl- (CAS 19714-73-9). Retrieved from [Link]
-
PubMed. (2016, October 13). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Retrieved from [Link]
-
ResearchGate. (n.d.). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules | Request PDF. Retrieved from [Link]
Sources
- 1. almaaqal.edu.iq [almaaqal.edu.iq]
- 2. SSERC | Melting point determination [sserc.org.uk]
- 3. athabascau.ca [athabascau.ca]
- 4. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
